Product packaging for Isoamyl nitrate(Cat. No.:CAS No. 543-87-3)

Isoamyl nitrate

Cat. No.: B1293784
CAS No.: 543-87-3
M. Wt: 133.15 g/mol
InChI Key: NTHGIYFSMNNHSC-UHFFFAOYSA-N
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Description

Historical Context of Isoamyl Nitrite (B80452) in Chemical Science

The history of isoamyl nitrite in chemical science began to take shape in the latter half of the 19th century. In 1878, German chemist Otto N. Witt utilized amyl nitrite, a term often used to refer to a mixture containing mostly isoamyl nitrite, in the synthesis of aromatic nitrosamines. acs.org The following year, Witt included it in a report on coloring materials derived from diazo compounds. acs.org This marked an early foray into its role as a reagent in organic synthesis.

A common method for synthesizing alkyl nitrites like isoamyl nitrite involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and an alcohol. wikipedia.orgchemicalbook.com The alcohol is then converted to the corresponding alkyl nitrite. wikipedia.orgchemicalbook.com Another preparation method involves mixing isoamyl alcohol with solid benzenesulfonic acid resin, followed by the slow addition of a sodium nitrite aqueous solution. google.com

Scope and Significance of Isoamyl Nitrite in Modern Chemistry

In contemporary chemistry, isoamyl nitrite is recognized as a versatile reagent with a broad range of applications, particularly in organic synthesis. acs.orgsynthetikaeu.com It serves as an organosoluble nitrosating agent, facilitating diazotization reactions under relatively neutral conditions. researchgate.net This property is crucial for various transformations, including the synthesis of complex nitroso compounds. synthetikaeu.com

Recent research has highlighted its role in activating primary sulfonamides to produce sulfonyl bromides and sulfonyl chlorides, which are important building blocks in organic synthesis. sioc-journal.cn Furthermore, isoamyl nitrite is employed in modifications of the Sandmeyer reaction, where it reacts with an aromatic amine in a halogenated solvent to produce a radical aromatic species. wikipedia.orgchemicalbook.com This has been applied to the synthesis of aryl iodides and bromides. wikipedia.orgchemicalbook.com

The compound also finds use as a radical initiator. For instance, it has been used to functionalize multi-walled carbon nanotubes. sigmaaldrich.comsigmaaldrich.com In analytical chemistry, methods have been developed for the rapid determination of isoamyl nitrite in various preparations, highlighting its continued relevance. nih.gov Research has also explored its use in the synthesis of nitric oxide (NO)-releasing coatings, which have potential biomedical applications. researcher.life

Detailed Research Findings

Synthesis and Reaction Mechanisms

Isoamyl nitrite's utility in synthesis stems from the reactivity of the nitrite group. wikipedia.orgchemicalbook.com It is commonly prepared through the esterification of isoamyl alcohol with nitrous acid. chemicalbook.com

A key application is in diazotization reactions. It is used to convert primary aliphatic amines, including challenging substrates like amino acids, into a source of carbocations for electrophilic aromatic substitution. researcher.life This unlocks new synthetic pathways. researcher.life In a modification of the Sandmeyer reaction, isoamyl nitrite reacts with an aromatic amine in a solvent like diiodomethane (B129776) or bromoform (B151600) to generate an aryl radical, which then abstracts a halogen from the solvent to form the corresponding aryl halide. wikipedia.orgchemicalbook.com

Isoamyl nitrite also participates in reactions with carbanions to form oximes. wikipedia.orgchemicalbook.com It can function as an oxidant and is used for the generation of benzyne (B1209423) from anthranilic acid. sigmaaldrich.com

Applications in Materials Science

In materials science, isoamyl nitrite has been investigated for its role in creating nitric oxide (NO)-releasing materials. researcher.lifenih.gov Plasma polymerization of isoamyl nitrite has been used to produce NO-releasing coatings. researcher.life These coatings have potential applications in the biomedical field. researcher.life Additionally, it has been used as a radical initiator to functionalize multi-walled carbon nanotubes, altering their properties for specific applications. sigmaaldrich.comsigmaaldrich.com

Data Tables

Chemical Properties of Isoamyl Nitrite

PropertyValueSource(s)
Chemical Formula C5H11NO2 wikipedia.orgsolubilityofthings.com
Molar Mass 117.148 g·mol−1 wikipedia.org
Appearance Clear, yellowish liquid solubilityofthings.comnih.gov
Odor Fruity, banana-like acs.orgsolubilityofthings.com
Boiling Point 99 °C (210 °F) wikipedia.org
Density 0.872 g/cm3 wikipedia.org
Solubility in Water Slightly soluble wikipedia.orgsolubilityofthings.com
Solubility in Organic Solvents Good solubility in ethanol (B145695) and diethyl ether solubilityofthings.com

Applications of Isoamyl Nitrite in Chemical Synthesis

ApplicationDescriptionSource(s)
Nitrosating Agent Functions as an organosoluble nitrosating agent for diazotization under neutral conditions. researchgate.net
Sandmeyer Reaction Used in a modified Sandmeyer reaction to synthesize aryl halides from aromatic amines. wikipedia.orgchemicalbook.com
Radical Initiator Employed to initiate radical reactions, such as the functionalization of carbon nanotubes. sigmaaldrich.comsigmaaldrich.com
Synthesis of Heterocycles Mediates the metal-free synthesis of 1,2,4-oxadiazoles. researcher.life
Activation of Sulfonamides Activates primary sulfonamides for conversion to sulfonyl bromides and chlorides. sioc-journal.cn
Benzyne Generation Used for the generation of benzyne from anthranilic acid. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B1293784 Isoamyl nitrate CAS No. 543-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl nitrate
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InChI

InChI=1S/C5H11NO3/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3
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InChI Key

NTHGIYFSMNNHSC-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO3
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DSSTOX Substance ID

DTXSID70110029
Record name Isoamyl nitrate
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Molecular Weight

133.15 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name Isoamyl nitrate
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Vapor Pressure

5.44 [mmHg]
Record name Isoamyl nitrate
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CAS No.

543-87-3
Record name Isoamyl nitrate
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Record name Isoamyl nitrate
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Record name 1-Butanol, 3-methyl-, 1-nitrate
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Record name Isoamyl nitrate
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Record name Isopentyl nitrate
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Record name ISOAMYL NITRATE
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Synthetic Methodologies of Isoamyl Nitrite

Esterification Reactions for Alkyl Nitrite (B80452) Synthesis

The fundamental process for synthesizing alkyl nitrites, including isoamyl nitrite, is through the esterification of an alcohol with nitrous acid. wikipedia.orgchemicalbook.com This reaction can be represented by the general equation: ROH + HONO → RONO + H₂O, where R represents an alkyl group. wikipedia.org

Alcohol-Nitrous Acid Pathways

A common laboratory and industrial procedure involves the slow, dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and isoamyl alcohol. chemicalbook.comprepchem.com The reaction generates a mixture of nitrogen dioxide and nitric oxide, which then converts the alcohol to isoamyl nitrite. chemicalbook.com Due to its lower density, the resulting isoamyl nitrite forms a distinct upper layer that can be separated from the reaction mixture. chemicalbook.com

Another approach utilizes hydrochloric acid. In this method, isoamyl alcohol, water, and sodium nitrite are mixed and cooled. Hydrochloric acid is then added dropwise while maintaining a low temperature. lookchem.com

A patent describes a method using solid benzenesulfonic acid resin as a catalyst. Isoamyl alcohol is mixed with the resin at a controlled temperature between -5 and 10 °C. Subsequently, an aqueous solution of sodium nitrite is slowly added, with the reaction temperature maintained between -5 and 2 °C. google.com This method is highlighted for its lack of acidic wastewater and the reusability of the resin catalyst, achieving a product yield of over 80%. google.com

Optimized Conditions for Nitrite Esterification

Temperature control is a critical factor in the synthesis of isoamyl nitrite to maximize yield and minimize the formation of impurities. google.com Maintaining a low temperature range, typically between -5 °C and 2 °C, during the addition of acid is crucial. google.com Higher temperatures can lead to increased levels of impurities in the final product. google.com

The molar ratios of the reactants also play a significant role. One patented process specifies the use of one molar equivalent of sulfuric acid as a 60 wt% solution added to a cooled mixture of isoamyl alcohol and 17 wt% sodium nitrite. google.com Another method details the mass ratio of isoamyl alcohol to solid benzenesulfonic acid resin as 1:1 to 3:1, and the mass ratio of sodium nitrite to isoamyl alcohol as 1:1.35 to 1:1.5. google.com

The duration of the reaction and the rate of acid addition are also important parameters. A procedure involving sulfuric acid suggests an addition time of 30-60 minutes. prepchem.com

Advanced Synthetic Approaches and Process Optimization

To enhance safety, efficiency, and product purity, advanced synthetic methodologies such as continuous flow processes have been developed. These are complemented by specific isolation and purification techniques.

Continuous Preparation Methodologies

Continuous-flow reactors offer a safer and more efficient alternative to traditional batch processing for isoamyl nitrite synthesis. acs.orgacs.org This method minimizes the accumulation of potentially hazardous intermediates. acs.orgacs.org In one such process, isoamyl alcohol, aqueous hydrogen chloride, and a sodium nitrite solution are pumped into a flow reactor. acs.org The reaction takes place within a short residence time at a controlled temperature, for instance, 200 seconds at 0 °C. acs.org This particular continuous-flow process resulted in a 94% yield with 96% purity. acs.org

Another continuous method involves feeding an aqueous solution of sodium nitrite, isoamyl alcohol, and hydrochloric acid into a reaction tube. lookchem.com The reagents are introduced at controlled rates, allowing for the continuous synthesis of the crude product. lookchem.com These continuous processes are particularly advantageous for large-scale manufacturing as they can mitigate risks associated with unstable reactive species. acs.org

Isolation and Purification Techniques for Isoamyl Nitrite

Following the synthesis, isoamyl nitrite must be isolated and purified. A common initial step involves separating the organic layer containing the product from the aqueous layer. prepchem.com The crude product is then typically washed with water to remove any remaining acid, followed by a wash with a sodium carbonate solution and then water again. lookchem.comgoogle.com

Drying agents, such as anhydrous sodium carbonate or calcium chloride, are used to remove residual water from the washed product. prepchem.comgoogle.com After drying, the isoamyl nitrite is purified by distillation. prepchem.comlookchem.com The fraction boiling between 92-100 °C or 97-99 °C is collected to obtain the purified product. prepchem.comgoogle.com In some procedures, the distillation is performed under reduced pressure. google.com For laboratory-scale preparations, storing the synthesized isoamyl nitrite over anhydrous magnesium sulfate (B86663) has been noted. orgsyn.org

Isomeric Considerations in Alkyl Nitrite Synthesis

The term "amyl nitrite" can refer to various isomers, all featuring an amyl group attached to the nitrite functional group. wikipedia.org The most common form is isoamyl nitrite, which is more specifically named 3-methylbutyl nitrite. wikipedia.orgnist.gov The synthesis of a specific isomer with high purity requires the use of the corresponding isomerically pure alcohol. google.com For instance, to produce isomerically pure isoamyl nitrite (3-methylbutyl nitrite), isomerically pure isoamyl alcohol (3-methylbutanol) is used as the starting material. google.com

The structure of the alkyl group, specifically the degree of branching, can influence the physical properties of the resulting alkyl nitrite, such as its boiling point. For example, n-amyl nitrite has a boiling point of 104 °C, whereas the more branched isoamyl nitrite boils at 99 °C. sciencemadness.org The synthesis of other alkyl nitrate (B79036) isomers, which are structurally related to alkyl nitrites, has also been explored, highlighting the effect of the functional group's position on product distributions in subsequent reactions. tandfonline.com

Reaction Mechanisms and Organic Transformations Involving Isoamyl Nitrite

Fundamental Reactivity of the Nitrite (B80452) Functional Group

The chemical behavior of isoamyl nitrite is dictated by the nature of the nitrite group. This functional group can undergo decomposition through several pathways and is susceptible to nucleophilic attack.

Isoamyl nitrite is known to be unstable and can decompose under several conditions, including exposure to heat, light, air, and water. scbt.comnih.govvalsynthese.ch This decomposition can be hazardous, as heating may lead to a pressure rise and potentially an explosion. ilo.org

Thermal Decomposition : Many alkyl nitrites are thermally unstable and can decompose or even explode upon heating. scbt.com Lower alkyl nitrites have been reported to decompose and burst their containers even during refrigerated storage. scbt.com The combustion of isoamyl nitrite produces toxic gases, including nitrogen oxides. ilo.org

Photochemical Decomposition : Exposure to light, particularly UV radiation, can induce the decomposition of isoamyl nitrite. scbt.com The primary process in the photolysis of alkyl nitrites is the homolytic fission of the alkoxy-nitroso (O-NO) bond, which generates an alkoxy radical and a nitric oxide (NO) radical. cdnsciencepub.comscispace.com For isoamyl nitrite, this would produce an isoamyloxy radical and nitric oxide. These reactive intermediates can then participate in a variety of subsequent reactions. rsc.org

Hydrolytic and Oxidative Decomposition : The compound decomposes on exposure to air and water. scbt.comnih.govnoaa.gov Prolonged contact with air, light, or water can lead to decomposition that produces oxides of nitrogen. scbt.com Being a strong oxidizer, it reacts violently with reducing agents and other oxidizable materials. scbt.com

Base-Catalyzed Decomposition : In the presence of a base, such as sodium hydroxide, isoamyl nitrite decomposes to yield isoamyl alcohol and the corresponding nitrite salt. wikipedia.orgchemicalbook.combionity.comiiab.me

The general equation for base-catalyzed decomposition is: C₅H₁₁ONO + NaOH → C₅H₁₁OH + NaNO₂ wikipedia.orgchemicalbook.com

Decomposition of Isoamyl Nitrite
ConditionPrimary MechanismKey ProductsReference
HeatingThermal cleavageNitrogen oxides, various gaseous products ilo.org
UV LightPhotolytic O-NO bond fissionIsoamyloxy radicals, Nitric oxide (NO) cdnsciencepub.comscispace.com
Base (e.g., NaOH)Nucleophilic attack/hydrolysisIsoamyl alcohol, Nitrite salt (e.g., NaNO₂) wikipedia.orgchemicalbook.combionity.com
Air, WaterOxidation, HydrolysisNitrogen oxides, Isoamyl alcohol, Nitrous acid scbt.comnoaa.gov

The ester-like nature of the nitrite group makes isoamyl nitrite susceptible to nucleophilic substitution, most notably hydrolysis. The hydrolysis of alkyl nitrites to the parent alcohol and nitrous acid in an acidic medium is a reversible reaction. This process is significantly faster than the hydrolysis of corresponding carboxylic acid esters.

In the presence of a base, the hydrolysis is irreversible, driving the reaction to completion to form the alcohol and a nitrite salt. wikipedia.orgbionity.com C₅H₁₁ONO + H₂O ⇌ C₅H₁₁OH + HONO

Kinetic studies of alkyl nitrite reactions in various solvents have revealed complex behavior. dur.ac.uk In aqueous acid solution, the hydrolysis of alkyl nitrites like isopropyl nitrite is rapid and leads to an equilibrium concentration of nitrous acid, which then often acts as the primary nitrosating agent. dur.ac.uk For tertiary butyl nitrite, this hydrolysis is so extensive and fast that its reaction kinetics are often identical to those of nitrous acid itself. dur.ac.uk In acetonitrile, the reactions of isoamyl nitrite and other alkyl nitrites with certain substrates have been observed to be kinetically zero-order with respect to the substrate, suggesting that the rate-limiting step is the formation of the nitrosonium ion (NO⁺). dur.ac.uk

Decomposition Pathways under Varied Conditions

Role as a Reagent in Organic Synthesis

Beyond its fundamental reactivity, isoamyl nitrite serves as a valuable reagent for facilitating a range of organic transformations, from C-N bond formation to the synthesis of aryl halides.

A significant application of isoamyl nitrite in organic synthesis is its reaction with carbanions to form oximes. wikipedia.orgchemicalbook.combionity.comtestbook.comguidechem.com This transformation is effective for compounds that contain an acidic hydrogen atom, allowing for the formation of a nucleophilic carbanion that can attack the electrophilic nitrogen of the nitrite. wikipedia.orgwikidoc.org

The reaction is particularly useful for the α-oximation of ketones, which involves the nitrosation of an enolate intermediate. The resulting α-nitroso ketone then tautomerizes to the more stable α-oximino ketone (a 1,2-dione monooxime).

For example, the reaction with a ketone proceeds as follows:

A base removes an α-proton from the ketone to form an enolate (a carbanion).

The enolate attacks the isoamyl nitrite, displacing the isoamyloxy group.

This forms an α-nitroso ketone, which rearranges to the final oxime product.

This method has been applied to various ketones, including methyl ethyl ketone and ethyl acetoacetate. wikipedia.orgwikidoc.org A modern variation of this reaction involves the use of isoamyl nitrite in combination with chlorotrimethylsilane (B32843) (TMSCl). researchgate.net In this system, nitrosyl chloride (NOCl) is generated in situ and acts as the efficient oximation agent, converting ketones to 1,2-dione monooximes in excellent yields. researchgate.net

Isoamyl nitrite is a key reagent in modifications of the Sandmeyer reaction, which converts aromatic primary amines into aryl halides via a diazonium salt intermediate. wikipedia.orgchemicalbook.comwikipedia.org In the classical Sandmeyer reaction, the diazotization is typically carried out with sodium nitrite and a strong mineral acid at low temperatures. scientificupdate.com However, isoamyl nitrite allows for the in situ formation of the diazonium salt under milder, often aprotic (non-aqueous), and neutral conditions. google.comgoogle.com

This modified approach is particularly advantageous for substrates bearing acid-sensitive functional groups that would not tolerate the harsh conditions of the traditional method. google.comgoogle.com The reaction mechanism involves the treatment of an aromatic amine with isoamyl nitrite in a halogenated solvent. wikipedia.orgchemicalbook.com This generates an aryl diazonium species which then proceeds through a radical pathway. The aryl radical abstracts a halogen atom from the solvent to furnish the final aryl halide product. wikipedia.orgchemicalbook.comlibretexts.org

The general steps are:

Diazotization : Ar-NH₂ + C₅H₁₁ONO → [Ar-N₂]⁺ + C₅H₁₁O⁻ + H₂O

Radical Formation : The diazonium species decomposes to an aryl radical (Ar•) and nitrogen gas (N₂).

Halogen Abstraction : The aryl radical abstracts a halogen atom from the solvent (e.g., CH₂I₂ or CHBr₃) to form the aryl halide (Ar-X).

A specific and effective application of the modified Sandmeyer reaction is the synthesis of aryl iodides. libretexts.org In this procedure, diiodomethane (B129776) (CH₂I₂) serves as both the solvent and the source of iodine. wikipedia.orgchemicalbook.comwikipedia.orggoogle.com The reaction of an aromatic amine with isoamyl nitrite in diiodomethane provides a direct route to the corresponding aryl iodide. google.comlibretexts.org This method avoids the use of copper catalysts and aqueous acidic conditions. libretexts.org

While the isoamyl nitrite-diiodomethane route is attractive for its mild conditions, a practical challenge can be the separation of the desired aryl iodide product from the excess diiodomethane, which has a high boiling point. google.comgoogle.com Despite this, the method has been successfully applied to a range of aromatic amines.

Synthesis of Aryl Iodides using Isoamyl Nitrite and Diiodomethane
Starting Aromatic AmineAryl Iodide ProductReference
Aniline (B41778)Iodobenzene google.com
p-Toluidine4-Iodotoluene google.com
p-Anisidine4-Iodoanisole google.com
p-Nitroaniline4-Iodonitrobenzene google.com

Modified Sandmeyer Reactions for Aryl Halide Synthesis

Aryl Bromide Formation via Bromoform (B151600) Route

A notable application of isoamyl nitrite is in a modification of the Sandmeyer reaction for the synthesis of aryl bromides. chemicalbook.comlibretexts.org In this method, an aromatic amine reacts with isoamyl nitrite in a halogenated solvent, such as bromoform, which serves as the bromine source. chemicalbook.comlibretexts.orgnih.gov This reaction proceeds through a radical mechanism where the aromatic amine is converted into a radical aromatic species. This species then abstracts a bromine atom from the bromoform solvent to yield the corresponding aryl bromide. chemicalbook.comlibretexts.org This approach offers an alternative to the traditional Sandmeyer reaction, which typically uses copper(I) halides. nih.gov The bromoform route has been successfully employed in the synthesis of various complex molecules, including precursors for pyridinic nanographenes. nih.gov

Synthesis of Aromatic Nitrosamines

Isoamyl nitrite is a key reagent for the synthesis of aromatic nitrosamines from secondary aromatic amines. acs.orgresearchgate.net The reaction involves the nitrosation of the secondary amine, where the nitroso group (–NO) is introduced onto the nitrogen atom. nih.gov This process is often carried out under neutral or mild conditions. researchgate.netresearchgate.net Historically, German chemist Otto N. Witt first utilized amyl nitrite for this purpose in 1878. acs.org The reaction of tertiary aromatic amines with nitrous acid can also lead to the formation of para-nitroso-N,N-disubstituted anilines. nih.gov

Applications in Diazo Compound Chemistry

Isoamyl nitrite is widely used in the chemistry of diazo compounds, primarily through diazotization reactions of aromatic amines. acs.orgsdlookchem.comchemicalbook.comminglangchem.com In these reactions, a primary aromatic amine is treated with isoamyl nitrite to form a diazonium salt. libretexts.orgnih.gov These diazonium salts are highly versatile intermediates that can be converted into a variety of functional groups. Isoamyl nitrite is favored in many applications because it is an organosoluble nitrosating agent that allows for diazotization under relatively neutral conditions. researchgate.net This is particularly useful for substrates that are sensitive to the strongly acidic conditions of traditional diazotization methods using sodium nitrite and a strong acid. libretexts.orgacs.org The reaction conditions can be optimized by adjusting temperature, solvent, and pH, though side reactions such as azo coupling and deamination can occur. researchgate.net

Table 1: Applications of Isoamyl Nitrite in Diazo Chemistry

Application Reactant Product Key Features
Sandmeyer-like Reactions Aromatic Amine Aryl Halide Uses isoamyl nitrite and a halogenated solvent. chemicalbook.comlibretexts.orgnih.gov
Diazonium Salt Formation Primary Aromatic Amine Aryl Diazonium Salt Versatile intermediate for further synthesis. libretexts.orgnih.gov

Nitration and Oxidation Reactions in Organic Substrates

Isoamyl nitrite can act as an oxidant and a source of reactive nitrogen species, leading to nitration and oxidation of various organic substrates. chemicalbook.comsdlookchem.com It has been used in the synthesis of peroxynitrite, a potent oxidizing and nitrating agent, through its reaction with hydrogen peroxide. lsu.edunih.govnih.govresearchgate.net Peroxynitrite can then go on to nitrate (B79036) phenolic compounds and oxidize other molecules. lsu.edunih.gov The reaction of isoamyl nitrite with organic substrates can lead to the formation of nitroso compounds and oximes. chemicalbook.comnih.gov For instance, it reacts with carbanions to produce oximes. chemicalbook.com Furthermore, isoamyl nitrite can be used for the nitroxidation and nitration of fluorophores like BODIPY.

Chemical Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of isoamyl nitrite reactions is crucial for its effective application in synthesis and for comprehending its biological activity.

Hydrolysis Kinetics in Aqueous Systems (Acidic, Neutral, Basic)

The hydrolysis of alkyl nitrites, including isoamyl nitrite, is a reversible reaction that yields the parent alcohol and nitrous acid. The kinetics of this process are influenced by the pH of the aqueous system.

Acidic Conditions: In acidic media, the hydrolysis is acid-catalyzed. nih.gov Early studies suggested a mechanism involving protonation of the nitrite followed by nucleophilic attack. However, later work indicates that the reaction likely proceeds through a concerted mechanism. The rate of hydrolysis under acidic conditions can be significant even without added catalysts due to autocatalysis by the produced nitrous acid.

Neutral and Basic Conditions: In the pH range of 6-13, the reaction of isoamyl nitrite with thiols like cysteine has been studied. The reaction rate is dependent on the pH, with the reaction occurring exclusively via the thiolate anion (RS-). The reactivity order for different alkyl nitrites was found to be primary > secondary > tertiary. Base-catalyzed hydrolysis is also a recognized reaction pathway. researchgate.net

Thionitrate Formation and Decomposition Mechanisms

Isoamyl nitrite is involved in the formation of thionitrates, which are proposed as key intermediates in the biotransformation of organic nitrates. researchgate.netmdpi.com

The reaction of a lithium thiolate with isoamyl nitrate can produce a stable thionitrate. mdpi.com This reaction provides experimental evidence for the formation of a thionitrate from a thiolate and an organic nitrate. mdpi.com Thionitrates (RSNO2) are generally reactive species that can undergo bimolecular decomposition. mdpi.com

The interaction between thiols and organic nitrates is central to the mechanism of action of vasodilator drugs. It is proposed that a thiol reacts with an organic nitrate to form a thionitrate intermediate, which then decomposes to release nitric oxide (NO) or related species. researchgate.netmdpi.com The decomposition of thionitrates can be influenced by factors such as the presence of other thiols. Non-enzymatic reactions of glyceryl trinitrate with thiols produce 1,2- and 1,3-glyceryl dinitrate along with a thionitrate, which can further react to generate nitrite. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
Isoamyl nitrite
Aryl bromide
Bromoform
Aromatic nitrosamine
Diazo compound
Diazonium salt
Peroxynitrite
Oxime
Thionitrate
Cysteine
Glyceryl trinitrate
1,2-glyceryl dinitrate
1,3-glyceryl dinitrate
Nitric oxide
Sodium nitrite
Copper(I) halides
Para-nitroso-N,N-disubstituted anilines
BODIPY
Isoamyl alcohol
Nitrous acid
Lithium thiolate

Photochemical and Oxidative Degradation Processes

Isoamyl nitrite is susceptible to degradation through photochemical and oxidative processes, particularly when exposed to light, air, or water. noaa.govvalsynthese.ch These degradation pathways are complex and can lead to the formation of various byproducts. google.com

Photochemical Degradation:

The photochemical decomposition of alkyl nitrites, including isoamyl nitrite, has been a subject of study to understand their atmospheric chemistry and degradation mechanisms. rsc.orgresearchgate.net When exposed to ultraviolet (UV) light, isoamyl nitrite can undergo decomposition. rsc.org The primary process in the photolysis of alkyl nitrites is thought to involve the cleavage of the O-N bond, leading to the formation of an alkoxy radical and nitric oxide (NO). researchgate.net

A general mechanism proposed for the primary photochemical decomposition of nitrites is the formation of an aldehyde or ketone along with HNO. rsc.org The specific products can vary depending on the structure of the alkyl group. rsc.org For instance, the photolysis of nitrites can lead to the elimination of a NOH radical, with the hydrogen atom being abstracted from the α, β, or γ carbon atom of the nitrite. rsc.org

It is important to note that isoamyl nitrite is unstable and decomposes upon exposure to air and light. nih.gov This instability has practical implications, as the degradation can produce gas, leading to pressure buildup in sealed containers. google.com

Oxidative Degradation:

In the presence of oxygen, isoamyl nitrite can undergo oxidative degradation. The mechanisms involved in the breakdown of alkyl nitrites are intricate and not fully elucidated, but hydrolysis in the presence of water and oxygen is believed to play a role. google.com The decomposition of isoamyl nitrite can produce toxic oxides of nitrogen. noaa.govnih.gov

The presence of water can facilitate hydrolysis, leading to the formation of isoamyl alcohol and nitrite salts in the presence of a base. wikipedia.org

The degradation of alkyl nitrites is a significant consideration in their storage and handling, as it can lead to product loss and potential hazards due to gas formation. google.com

Biochemical Reactions and Nitric Oxide Chemistry

Isoamyl nitrite is recognized as a nitric oxide (NO) donor, and its biological effects are primarily attributed to the release of NO. nih.govnih.gov This property underpins its interactions with various biomolecules and its role in biochemical processes.

Protein S-Nitrosation Processes and NO-Donor Functionality

A key biochemical reaction involving isoamyl nitrite is protein S-nitrosation (also referred to as S-nitrosylation), which is the covalent attachment of a nitric oxide moiety to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). nih.gov This post-translational modification is a crucial mechanism in NO-related cell signaling and can regulate protein function, localization, and stability. nih.govnih.gov

Isoamyl nitrite, as an NO donor, can induce protein S-nitrosation. nih.gov Studies have shown that isoamyl nitrite is an effective nitrosating agent. nih.gov For example, it has been used to achieve S-nitrosylation of human serum albumin variants. The efficiency of S-nitrosation can be influenced by the specific protein and the reaction conditions.

The mechanism of S-nitrosation by alkyl nitrites is thought to involve the transfer of a nitrosonium ion (NO+) equivalent to the thiol group. In biological systems, the release of NO from isoamyl nitrite can lead to the formation of various nitrosating species. The autooxidation of NO in the presence of oxygen can generate dinitrogen trioxide (N₂O₃), a potent nitrosating agent. mdpi.com

The ability of isoamyl nitrite to act as an NO donor and promote protein S-nitrosation is central to its biological activity. nih.govmdpi.com However, unlike some other NO donors that allow for controlled release, traditional donors like isoamyl nitrite tend to release NO spontaneously in a biological system. mdpi.com

Interactions with Thiols and Glutathione (B108866)

Isoamyl nitrite readily reacts with low-molecular-weight thiols, such as L-cysteine and glutathione (GSH). rsc.org Kinetic studies have demonstrated that the reaction of alkyl nitrites with thiols occurs via the thiolate anion (RS⁻). rsc.org The rate of this reaction is pH-dependent, increasing with the concentration of the thiolate anion. rsc.org

The reaction between isoamyl nitrite and a thiol results in the formation of an S-nitrosothiol (thionitrite). rsc.org For instance, the reaction of isoamyl nitrite with glutathione produces S-nitrosoglutathione (GSNO). nih.gov

The reactivity of isoamyl nitrite with thiols is influenced by steric effects of the alkyl group. rsc.org The reaction with glutathione has been observed to be relatively fast. nih.gov

Below is a table summarizing the key biochemical reactions of isoamyl nitrite:

ReactantProduct(s)Reaction TypeSignificance
Protein Cysteine ThiolS-NitrosoproteinS-NitrosationRegulation of protein function
Glutathione (GSH)S-Nitrosoglutathione (GSNO)Thiol NitrosationFormation of a key NO carrier and signaling molecule
L-CysteineS-NitrosocysteineThiol NitrosationFormation of an S-nitrosothiol

Advanced Analytical and Spectroscopic Characterization of Isoamyl Nitrite

Chromatographic Techniques for Separation and Identification

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of isoamyl nitrite (B80452). These methods leverage the compound's physicochemical properties to achieve separation from other components, followed by precise identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like isoamyl nitrite. researchgate.net In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

GC-MS has been successfully used to identify isoamyl nitrite in various samples, including extracts from marine red algae. The identification is typically confirmed by comparing the obtained mass spectrum with established libraries such as the NIST data library. The technique is also applied to study the composition of fuels containing isoamyl nitrite as an additive.

Table 1: Examples of GC-MS Parameters for Isoamyl Nitrite Analysis

Parameter Study 1: Analysis in Diesel Fuel Study 2: Volatile Analysis in Food nih.gov
Column Type 30 m capillary column of 5% phenyl−95% dimethyl polysiloxane TG-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
Carrier Gas Helium High purity helium (99.999%)
Flow Rate 55.2 kPa (8 psig) head pressure 1.0 mL/min
Injector Split/splitless (100:1 split), 325 °C Splitless injection
Temperature Program 90 to 275 °C, at 9 °C/min 35°C (3 min), then to 180°C at 5°C/min (3 min hold), then to 250°C at 10°C/min (5 min hold)
Detector Mass Spectrometer Mass Spectrometer

Electron Ionization (EI) is the most common ionization source used in GC-MS for the analysis of isoamyl nitrite and related compounds. researchgate.net In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. beilstein-journals.org The resulting fragmentation pattern is characteristic of the molecule's structure. For isoamyl nitrite (C₅H₁₁NO₂), fragmentation can occur through various pathways, including the loss of the nitro group (NO₂) or the entire nitrite group (ONO), as well as fragmentation of the isoamyl alkyl chain. The study of these fragmentation mechanisms is crucial for structural confirmation. researchgate.net

Table 2: Predicted Key Fragment Ions in the EI-Mass Spectrum of Isoamyl Nitrite

m/z (mass-to-charge ratio) Fragment Description
71 [C₅H₁₁]⁺ Isoamyl cation (loss of ONO)
70 [C₅H₁₀]⁺ Loss of HNO₂
57 [C₄H₉]⁺ Butyl cation (fragmentation of the alkyl chain)
43 [C₃H₇]⁺ Propyl cation (fragmentation of the alkyl chain)
41 [C₃H₅]⁺ Allyl cation (rearrangement and fragmentation)
30 [NO]⁺ Nitric oxide cation

Headspace GC-MS (HS-GC-MS) is a particularly effective method for analyzing highly volatile substances like isoamyl nitrite from liquid or solid samples. researchgate.netresearchgate.net This technique involves analyzing the vapor phase (headspace) in equilibrium with the sample, which concentrates volatile components before injection into the GC system. researchgate.net

HS-GC-MS is frequently employed for the rapid screening and identification of alkyl nitrites and their degradation products. researchgate.net Alkyl nitrites are susceptible to hydrolysis in the presence of moisture, degrading into their corresponding alcohols. researchgate.netservice.gov.uk For isoamyl nitrite, the primary degradation product is isoamyl alcohol (also known as 3-methyl-1-butanol). service.gov.uk HS-GC-MS can readily detect both the parent nitrite and its alcohol degradant, making it invaluable for stability studies and the analysis of aged or contaminated samples. researchgate.netservice.gov.uk

Electron Ionization-Mass Spectrometry (EI-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is better suited for analyzing isoamyl nitrite in complex, non-volatile, or thermally sensitive mixtures. hs-sequencing.eu LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer, typically using electrospray ionization (ESI). nih.govmdpi.com

High-Resolution LC-MS (HR-LC/MS) has been utilized to identify isoamyl nitrite within intricate matrices such as polyherbal formulations. researchgate.net This powerful technique provides highly accurate mass measurements, which aids in the confident determination of the elemental composition of the analyte. researchgate.net LC-MS is also used to monitor the progress of chemical reactions where isoamyl nitrite is used as a reagent, confirming the consumption of the starting material and the formation of products. nih.govmdpi.com

Table 3: Identification of Isoamyl Nitrite by HR-LC/MS in a Polyherbal Formulation researchgate.net

Parameter Observed Value
Retention Time (min) 0.965
Molecular Formula C₅H₁₁NO₂
Observed Mass [M-H]⁻ 116.0717
Calculated Mass 117.0790

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the molecular structure of isoamyl nitrite, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for structural elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. acs.org

One-dimensional (1D) ¹H NMR is used for the fundamental identification and purity assessment of isoamyl nitrite. The United States Pharmacopeia (USP 26) specifies the use of ¹H NMR to identify amyl nitrite, noting that it exists as a mixture of isomers, primarily isoamyl nitrite. researchgate.net The spectrum of isoamyl nitrite is characterized by distinct signals corresponding to its unique protons. researchgate.net

Two-dimensional (2D) NMR experiments, such as Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish the connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively, confirming the isoamyl structure unequivocally. These techniques are standard in the characterization of organic molecules synthesized using isoamyl nitrite as a reagent. acs.orgrsc.org

Table 4: Characteristic ¹H NMR Chemical Shifts for Isoamyl Nitrite researchgate.net

Protons Chemical Shift (δ, ppm) Multiplicity Description
(CH₃)₂CH- ~0.9-1.0 Doublet Two equivalent methyl groups adjacent to a CH group.
-CH₂-CH₂ONO ~1.6-1.8 Multiplet Methylene group beta to the nitrite ester.
(CH₃)₂CH- ~2.0-2.2 Multiplet Methine (CH) group adjacent to two methyls and a methylene.
-CH₂-ONO ~4.7-4.8 Triplet Methylene group alpha (directly attached) to the oxygen of the nitrite ester.

Infrared (IR) Spectroscopy (FTIR, Vapor Phase IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, such as isoamyl nitrite. Both Fourier Transform Infrared (FTIR) spectroscopy of the neat liquid and vapor phase IR spectroscopy are utilized for its characterization. researchgate.netcdnsciencepub.com The IR spectrum of isoamyl nitrite shows conformity with its known structure, and the technique is effective for its detection and quantification. nih.gov

The key vibrational modes of isoamyl nitrite that give rise to characteristic absorption bands in the IR spectrum are the N=O (nitroso) stretching, N-O stretching, and C-O stretching vibrations. The alkyl C-H stretching and bending vibrations are also present. The N=O stretching vibration in alkyl nitrites typically gives rise to two distinct, strong bands, often attributed to the cis and trans isomers of the O-N=O group.

A specialized technique, time-resolved Fourier transform infrared (TR-FTIR) emission spectroscopy, has been employed to study the photodissociation dynamics of isoamyl nitrite. nih.govresearchgate.net In these studies, laser photolysis of isoamyl nitrite at 355 nm breaks the O-NO bond, and the resulting nascent nitric oxide (NO) fragments are analyzed. typeset.ionih.gov The TR-FTIR emission spectra revealed that the NO fragments are formed in a rotationally "cold" state (approx. 330 K) but are vibrationally "hot". typeset.io This research shows a close resemblance in the photodissociation dynamics between isoamyl nitrite and n-butyl nitrite. nih.govkagoshima-u.ac.jp

Interactive Table: Characteristic IR Absorption Bands for Isoamyl Nitrite

Vibrational ModeTypical Wavenumber Range (cm⁻¹)BondNotes
N=O Stretch (trans isomer)~1680 - 1650N=OStrong absorption, characteristic of alkyl nitrites.
N=O Stretch (cis isomer)~1625 - 1610N=OStrong absorption, characteristic of alkyl nitrites.
C-H Stretch~2960 - 2870C-HStrong absorption from the isoamyl alkyl group.
N-O Stretch~815 - 750N-OStrong absorption.
C-O Stretch~1100 - 1000C-OMedium to strong absorption.

Note: The precise peak positions can vary slightly based on the physical state (neat liquid, vapor) and instrumentation.

X-ray Absorption Spectroscopy (XAS) for Derivative Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom within a molecule. cornell.edu It is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to oxidation state and geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on bond distances and coordination numbers of neighboring atoms. cornell.edu

While direct XAS studies specifically characterizing isoamyl nitrite derivatives are not prominent in the surveyed literature, the principles of the technique demonstrate its potential utility. For instance, analyzing the Nitrogen K-edge could probe the electronic structure of the nitroso moiety. Studies on related ions, such as aqueous nitrate (B79036) and nitrite, have utilized N K-edge XAS to reveal differences in the electronic environment, noting a significant energy shift between the two species due to greater stabilization of the nitrogen 1s orbital in nitrate. escholarship.org

Furthermore, Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, a surface-sensitive variant of XAS, is used to determine the orientation of molecules and molecular fragments, such as alkyl chains in derivatives, on surfaces. researchgate.netnih.govresearchgate.net This could be applied to study the orientation and electronic structure of isoamyl nitrite-based derivatives in thin films or on substrates. nih.gov Research on S-nitroso compounds using Sulfur K-edge XAS has successfully distinguished the S-nitroso group from other sulfur-containing functionalities, indicating the sensitivity of XAS to the electronic environment of the nitroso group. researchgate.netcdnsciencepub.commdpi.comtandfonline.com This suggests that N K-edge XAS would be a similarly sensitive probe for O-nitroso compounds and their derivatives.

Flow Injection Analysis (FIA) for Quantitative Determination

Flow Injection Analysis (FIA) is a highly efficient automated method used for the rapid and precise quantitative determination of substances in solution. capes.gov.brresearchgate.net The technique involves injecting a discrete sample plug into a continuously flowing carrier stream, which then merges with reagent streams to induce a chemical reaction that produces a detectable signal. capes.gov.br For nitrite determination, methods often involve a colorimetric or chemiluminescence reaction. nih.govwiley.comscience.gov

A specific, simple, and sensitive FIA method has been developed for the quantitative determination of isoamyl nitrite in pharmaceutical preparations. nih.govresearchgate.net This method showcases the modern application of FIA for analyzing this specific compound.

On-line UV Irradiation and Chemiluminescence Detection

The advanced FIA method for isoamyl nitrite quantification is based on on-line ultraviolet (UV) irradiation coupled with luminol (B1675438) chemiluminescence detection. nih.govresearchgate.net In this system, the sample containing isoamyl nitrite is injected into the carrier stream and passed through an on-line photoreactor. nih.gov Inside the reactor, UV light induces the photochemical decomposition of isoamyl nitrite. The resulting products then react with luminol in a subsequent step, generating chemiluminescence—an emission of light. researchgate.netnih.gov

A key feature of this method is that it does not require the addition of an external oxidant, which simplifies the process and reduces potential interferences. nih.govresearchgate.net The intensity of the emitted light is directly proportional to the concentration of isoamyl nitrite in the sample. This approach provides a rapid and highly sensitive analytical tool. nih.govresearchgate.net The method has been successfully applied to determine the isoamyl nitrite content in pharmaceutical products. nih.gov

Interactive Table: Analytical Parameters for FIA of Isoamyl Nitrite

ParameterValueReference
TechniqueFlow Injection Analysis with on-line UV irradiation and luminol chemiluminescence nih.gov, researchgate.net
Detection Limit (S/N=3)0.03 µM nih.gov, researchgate.net
Linear RangeUp to 1.0 µM nih.gov, researchgate.net
Oxidant RequiredNo nih.gov, researchgate.net
ApplicationPharmaceutical Preparations nih.gov

Advanced Distillation Curve (ADC) Analysis for Volatility Characterization in Mixtures

The Advanced Distillation Curve (ADC) method is a sophisticated analytical technique for characterizing the volatility of complex fluids, such as fuels. typeset.io It improves upon classical distillation methods by providing temperature, volume, and pressure measurements with low uncertainty, yielding true thermodynamic state points. A crucial feature of the ADC method is its composition-explicit data channel, which allows for the collection and analysis of distillate fractions throughout the distillation process, linking volatility information directly to chemical composition.

Theoretical and Computational Chemistry Studies on Isoamyl Nitrite

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, are fundamental to understanding the behavior of isoamyl nitrite (B80452). These calculations can elucidate electronic structure, predict geometries, and map out reaction pathways.

The term "amyl nitrite" can refer to several isomers, with isoamyl nitrite, (CH₃)₂CHCH₂CH₂ONO, being a common form. bionity.com Like other alkyl nitrites, isoamyl nitrite can exist as multiple conformational isomers due to rotation around the single bonds. The most significant rotation occurs around the C-O-N-O dihedral angle, leading to different spatial arrangements of the atoms. chemrxiv.org For the simpler methyl nitrite, cis and trans conformers are known, with the cis form being more stable. chemrxiv.org

For isoamyl nitrite itself, quantum chemical calculations have been employed to determine its minimum-energy geometry. Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level have been used to optimize the structure. aip.org The resulting geometric parameters provide a detailed picture of the molecule's three-dimensional shape.

Table 1: Selected Calculated Geometric Parameters for the Minimum-Energy Geometry of Isoamyl Nitrite. aip.org (Optimized at the B3LYP/6-311G(d,p) level)
Parameter (Atoms)Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
O-N Bond LengthValue not specified in source
N=O Bond LengthValue not specified in source
C-O-N AngleValue not specified in source
O-N=O AngleValue not specified in source
C-C-C-O Dihedral AngleValue not specified in source

Transition State Theory (TST) is a cornerstone for understanding reaction rates. utexas.eduumn.edu It posits that the rate of a reaction is determined by the concentration of an activated complex (the transition state) in equilibrium with the reactants. utexas.edu Quantum chemical calculations are crucial for applying TST, as they can determine the energies of reactants, products, and, most importantly, the transition states that connect them.

Ab initio calculations have been used to investigate the energetics of complex reactions where isoamyl nitrite is a reagent. For instance, in the aprotic diazotization of certain aniline (B41778) derivatives, computational methods have been used to calculate the energy differences between reaction intermediates and estimate activation energies, which helps to elucidate the most plausible reaction mechanisms. cdnsciencepub.comcdnsciencepub.com Similarly, the reaction path for the nitrosation of methylpyridine 1-oxides with a generic alkyl nitrite was elucidated using a semiempirical molecular orbital method (PM3), which involved plotting the enthalpy of formation along the reaction coordinate to map the energy profile. clockss.org These energy profiles reveal the barriers that must be overcome for a reaction to proceed, providing a direct link between molecular structure and reactivity.

Table 2: Key Concepts in Transition State Theory. utexas.eduuleth.ca
ConceptDescription
Potential Energy Surface (PES)A multi-dimensional surface that represents the potential energy of a set of atoms as a function of their coordinates. Minima correspond to stable molecules (reactants/products), and saddle points correspond to transition states.
Transition State (TS)A specific configuration along the reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. It is a first-order saddle point on the PES.
Activation Energy (Ea)The energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur.
Reaction CoordinateThe path on the potential energy surface that represents the progress of a reaction from reactants to products.

Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy is a powerful tool for structural elucidation.

In a study on the photodissociation of isoamyl nitrite, time-resolved Fourier transform infrared (TR-FTIR) emission spectroscopy was used to observe the nascent NO fragments produced upon laser photolysis. aip.org These experimental results were complemented by DFT calculations (B3LYP/6-311G(d,p)) to determine the molecule's initial geometry. aip.org The study also recorded the UV absorption spectrum of isoamyl nitrite. aip.org Experimental UV spectra show maximum absorption peaks at wavelengths including 224 nm, 333 nm, 369 nm, and 384 nm in cyclohexane. guidechem.com Such experimental data serve as crucial benchmarks for validating the accuracy of theoretical predictions of electronic transitions.

Reaction Pathway Energetics and Transition State Theory

Molecular Dynamics Simulations (Applicable to related compounds, inferring potential for isoamyl nitrite)

While specific molecular dynamics (MD) simulations for isoamyl nitrite are not prominent in the literature, the methodology has been well-established for the closely related class of alkyl nitrates. acs.orgnih.govutah.edu These studies provide a clear blueprint for how MD could be applied to isoamyl nitrite.

The process typically begins with high-level quantum chemistry calculations (e.g., MP2/aug-cc-pvDz) to derive parameters for a classical force field. acs.orgnih.govutah.edu This force field is a set of equations and associated parameters that describe the potential energy of the system as a function of atomic positions. Once developed, the force field can be used in MD simulations, which solve Newton's equations of motion for a large ensemble of molecules over time. These simulations can predict a wide range of thermophysical and mechanical properties of the bulk material, bridging the gap between single-molecule quantum calculations and macroscopic behavior. acs.orgnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. acs.org It has been applied to study various aspects of isoamyl nitrite and related compounds.

As mentioned, DFT has been used to determine the minimum-energy geometry of isoamyl nitrite. aip.org Beyond simple geometry optimization, DFT is a versatile tool for investigating reactivity. For example, in a reaction involving isoamyl nitrite to form 1,2,4-oxadiazoles, DFT calculations were employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the electron density transfer that drives the reaction. researchgate.net For the related compound tert-butyl nitrite, DFT was used to calculate the vibrational modes of a proposed oxametallacycle intermediate formed during its reaction on a platinum surface, aiding in the interpretation of experimental vibrational spectra. acs.org Furthermore, DFT methods have been successfully applied to model the atmospheric degradation of the structurally similar molecule isoamyl acetate (B1210297), indicating their suitability for studying similar processes for isoamyl nitrite. acs.org

Kinetic Modeling of Chemical Processes

More recently, computational approaches have become central to kinetic modeling. These models often use rate constants derived from Transition State Theory and quantum chemical calculations. A comprehensive study on the atmospheric degradation of isoamyl acetate by OH radicals and Cl atoms provides a template for how isoamyl nitrite could be studied. acs.org In that work, quantum chemical calculations were first used to explore the reaction mechanisms (hydrogen abstraction) and determine the energies of all stationary points on the potential energy surface. This information was then used as input for a kinetic model to evaluate rate constants over a wide temperature range (200–400 K). acs.org This type of modeling is essential for predicting the lifetime and environmental impact of volatile compounds in the atmosphere. The calculation of activation energies from first principles is a key component that links quantum chemistry to macroscopic kinetic predictions. cdnsciencepub.comcdnsciencepub.com

Environmental Chemistry and Atmospheric Fate of Isoamyl Nitrite

Atmospheric Transport and Partitioning Behavior

The transport and partitioning of isoamyl nitrate (B79036) in the atmosphere are governed by its physical and chemical properties. With a significant vapor pressure, n-amyl nitrate, a close structural analog, is expected to exist predominantly as a vapor in the ambient atmosphere. nih.gov This gaseous nature allows it to be transported over long distances. Organic nitrates, in general, are known to be transported from polluted source regions to more remote areas. copernicus.org

The partitioning behavior of isoamyl nitrate between the gas phase and atmospheric particles (aerosols) is crucial for its long-range transport and eventual fate. While this compound itself is volatile, atmospheric processes can lead to the formation of less volatile nitrate compounds that partition to the aerosol phase. For instance, volatile compounds like ammonium (B1175870) nitrate can be transported vertically by valley winds and subsequently converted to gaseous ammonia (B1221849) and nitric acid. copernicus.org This nitric acid can then react with dust particles to form nonvolatile salts, effectively shifting nitrate from the gas phase to coarse-mode particles. copernicus.org The water solubility of organic nitrates also influences their partitioning; compounds with low to intermediate water solubility can have their atmospheric lifetimes significantly affected by their distribution between the gas, aqueous, and particulate phases. copernicus.org

Degradation Pathways in the Atmosphere

Once in the atmosphere, this compound is subject to several degradation processes that limit its atmospheric lifetime and contribute to the formation of secondary pollutants. The primary chemical removal pathways for this compound are daytime reactions with photochemically produced hydroxyl radicals (OH), reactions with chlorine atoms (Cl), and photolysis (degradation by sunlight).

The reaction with the hydroxyl (OH) radical is a major atmospheric sink for many volatile organic compounds (VOCs), including this compound. For n-amyl nitrate, the estimated atmospheric half-life for this reaction is approximately 5 days. nih.gov The reaction mechanism predominantly involves the abstraction of a hydrogen atom from a C-H bond on the alkyl chain by the OH radical. scielo.br This is a common pathway for alcohols and esters, where abstraction from the C-H bonds is significantly more favorable than from the O-H bond. scielo.br

The initial H-atom abstraction leads to the formation of an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly with nitric oxide (NO), lead to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further decomposition or isomerization, leading to a variety of stable end products. For similar compounds like amyl acetate (B1210297), this degradation can produce smaller aldehydes, such as formaldehyde (B43269) and acetaldehyde. rsc.org Furthermore, for organic nitrates that partition into cloud or fog water, oxidation by OH radicals in the aqueous phase is a significant photochemical sink. copernicus.org

Interactive Table: Estimated Atmospheric Lifetime of Amyl Nitrate due to OH Reaction

CompoundReactantEstimated Half-Life
n-Amyl NitrateOH~5 days nih.gov

In certain atmospheric environments, particularly in the marine boundary layer and coastal areas where chlorine atom concentrations can be elevated, the reaction with Cl atoms can be a significant degradation pathway for this compound. acs.org Similar to OH radicals, chlorine atoms react with alkyl nitrates primarily through hydrogen atom abstraction. scielo.br

Studies on analogous compounds like isoamyl acetate have shown that the rate constants for reactions with Cl atoms are often much faster than the corresponding reactions with OH radicals. acs.org Research on a series of hydroxyalkyl nitrates has also demonstrated that the reactivity with Cl atoms tends to increase with the length of the alkyl chain. lookchem.com The reaction of Cl with this compound generates an alkyl radical and hydrogen chloride (HCl), initiating a similar chain of oxidation reactions as the OH-initiated pathway, ultimately contributing to the formation of ozone and other secondary pollutants. acs.org

This compound can absorb ultraviolet radiation present in sunlight, leading to its photodecomposition, a process known as photolysis. The primary photochemical process for nitrate esters is the cleavage of the weak O-NO₂ bond, which produces an alkoxy radical (RO) and nitrogen dioxide (NO₂). cdnsciencepub.com

RONO₂ + hν → RO• + NO₂

The stability of this compound towards photolysis depends on the medium. Studies on similar small organic nitrates have shown that photolysis rates are significantly lower in the aqueous phase compared to the gas phase. copernicus.org Therefore, the partitioning of this compound into atmospheric water droplets can increase its stability with respect to direct degradation by sunlight. copernicus.org However, the photolysis of nitrate that is present on the surface of aerosol particles can be an important source of other reactive species, including hydroxyl radicals and molecular chlorine (Cl₂), which can then influence broader atmospheric chemistry. nih.gov

Reactions with Chlorine Atoms (Cl)

Role in Tropospheric Chemistry and Air Quality

The atmospheric chemistry of this compound has direct implications for tropospheric air quality, primarily through its influence on the cycling of nitrogen oxides.

This compound and other alkyl nitrates are classified as secondary pollutants, formed in the atmosphere from the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx = NO + NO₂). copernicus.org This formation process represents a temporary sink for NOx. Because alkyl nitrates like this compound have atmospheric lifetimes of several days, they can be transported over long distances from their source regions in polluted urban or industrial areas. nih.govcopernicus.org

This transport effectively redistributes NOx to more remote, often NOx-limited environments. In these remote regions, the degradation of this compound, either through photolysis or reaction with OH radicals, releases NO₂ back into the atmosphere. cdnsciencepub.com This release of NOx can then participate in photochemical reactions that lead to the production of tropospheric ozone (O₃), a key component of smog and a harmful air pollutant. rsc.org The degradation of the alkyl portion of the molecule can also lead to the formation of other pollutants, such as aldehydes and peroxyacetyl nitrates (PANs). scielo.brrsc.org Thus, this compound acts as a reservoir and transport agent for NOx, influencing the production of ozone and other oxidants on a regional and even global scale. copernicus.org

Interactive Table: Potential Products from Alkyl Nitrate/Acetate Degradation

Precursor Compound (Analogue)Degradation PathwayPotential Products
Ethanol (B145695)OH ReactionAcetaldehyde, Formaldehyde, Peroxyacetyl nitrate (PAN) scielo.br
Amyl AcetateOH/Cl ReactionFormaldehyde, Acetaldehyde, Butyraldehyde rsc.org
Nitrate EstersPhotolysisAlkoxy radicals, Nitrogen dioxide (NO₂) cdnsciencepub.com

Contribution to Secondary Pollutant Formation

Isoamyl nitrite (B80452) can contribute to the formation of secondary pollutants in the atmosphere. solubilityofthings.com The photolysis of alkyl nitrites like isoamyl nitrite in the air produces alkoxy radicals and nitric oxide (NO). researchgate.net These products then undergo secondary reactions that generate hydroxyl radicals (OH). researchgate.net Hydroxyl radicals are highly reactive and play a central role in atmospheric chemistry, contributing to the formation of pollutants such as ozone and secondary organic aerosols. researchgate.net Nitrogen dioxide (NO₂), another significant air pollutant, is involved in the formation of acid rain and photochemical smog. edpsciences.org The reactions of isoamyl nitrite in the atmosphere, particularly its role in generating NOx (the sum of NO and NO₂), can therefore impact the formation of these major secondary pollutants. copernicus.org

Aquatic Environmental Fate

The fate of isoamyl nitrite in aquatic environments is influenced by its chemical stability and susceptibility to biological processes.

Hydrolytic Stability in Aqueous Environments

Isoamyl nitrite is unstable in aqueous environments and undergoes hydrolysis. nih.govgoogle.compharmacompass.com The compound is slightly soluble in water. nih.govchemicalbook.comlookchem.com The breakdown of alkyl nitrites in the presence of water is a recognized degradation pathway. google.com Research has shown that isoamyl nitrite rapidly decomposes in water, with one study indicating this occurs in less than 10 minutes. oup.com The hydrolysis of isoamyl nitrite yields isoamyl alcohol and nitrite ions. nih.govdrugbank.comwikipedia.org

One study measured the rate constant for the hydrolysis of isoamyl nitrite in an aqueous phosphate (B84403) buffer at 37°C to be 1.18 × 10⁻³ s⁻¹, which corresponds to a half-life of approximately 8 minutes. nih.gov This indicates a relatively rapid degradation in aqueous conditions. The mechanisms involved in the breakdown of alkyl nitrites are complex and can be influenced by factors such as the presence of oxygen and light. google.com

Biotransformation and Microbial Degradation Potential

The biotransformation of isoamyl nitrite primarily involves its rapid conversion to isoamyl alcohol. This metabolic process is considered a form of denitration. nih.govdrugbank.com Studies have indicated that this biotransformation is almost instantaneous.

While specific studies on the microbial degradation of isoamyl nitrite are not extensively detailed in the provided results, the process of nitrification by bacteria is well-documented for nitrite ions, which are a product of isoamyl nitrite hydrolysis. Nitrifying bacteria, such as Nitrosomonas sp. and Nitrobacter sp., play a crucial role in the nitrogen cycle by converting ammonia to nitrite and then nitrite to nitrate. researchgate.net This suggests that the nitrite ions released from the hydrolysis of isoamyl nitrite could be subject to microbial degradation in the environment.

Industrial and Non Pharmaceutical Chemical Applications of Isoamyl Nitrite

Applications as a Chemical Reagent in Manufacturing Processes

Isoamyl nitrite (B80452) serves as a versatile reagent in organic synthesis. acs.org Its utility stems from the reactivity of the nitrite group. chemicalbook.comchemicalbook.comchemicalbook.com

One of its primary roles is as a nitrosating agent. It is used to introduce a nitroso group into various organic molecules. synthetikaeu.com For instance, it reacts with carbanions to form oximes and is used in the synthesis of nitrosamines. wikipedia.orgvalsynthese.ch It is also employed as an oxidant.

A significant application of isoamyl nitrite is in a modification of the Sandmeyer reaction for the synthesis of aryl halides. In this process, the reaction of isoamyl nitrite with an aromatic amine in a halogenated solvent generates a radical aromatic species. This intermediate then abstracts a halogen atom from the solvent to form the corresponding aryl halide. wikipedia.org For example, diiodomethane (B129776) can be used for producing aryl iodides, and bromoform (B151600) is a suitable solvent for synthesizing aryl bromides. wikipedia.org

Furthermore, isoamyl nitrite is utilized for the generation of benzyne (B1209423) from anthranilic acid. It also finds use as a radical initiator in certain reactions, such as the functionalization of multi-walled carbon nanotubes.

Key Chemical Reactions Involving Isoamyl Nitrite:

Reaction Type Reactants Products Significance
Nitrosation Isoamyl nitrite, CarbanionOximeSynthesis of oximes. wikipedia.org
Modified Sandmeyer Reaction Isoamyl nitrite, Aromatic amine, Halogenated solventAryl halideA method for synthesizing aryl halides. wikipedia.org
Benzyne Generation Isoamyl nitrite, Anthranilic acidBenzyneFormation of a highly reactive intermediate.

Use in Specialty Solvent and Cleaning Formulations

Isoamyl nitrite is used as a solvent and cleaning agent in certain industrial applications. chemicalbook.comchemicalbook.comguidechem.com It is sometimes found in products marketed as specialty solvent cleaners. junglejuice.com

A notable application of isoamyl nitrite is in the cleaning of printed circuit boards (PCBs). chemicalbook.comchemicalbook.comguidechem.com It has been used as a replacement for dichlorodifluoromethane, a substance that was banned due to its damaging effects on the ozone layer. chemicalbook.comchemicalbook.com In this context, isoamyl nitrite functions as a solvent to remove flux residues and other contaminants from PCBs during manufacturing and repair. cymitquimica.com

Applications in Fuel Additives

Isoamyl nitrite is utilized as an additive in diesel fuel to enhance its combustion properties. wikipedia.org

The primary function of isoamyl nitrite as a fuel additive is to increase the cetane number of diesel fuel. nist.gov The cetane number is a key indicator of the ignition quality of diesel fuel; a higher cetane number corresponds to a shorter ignition delay period. nist.gov By accelerating the ignition of the fuel, cetane improvers like isoamyl nitrite contribute to a smoother and more efficient combustion process in diesel engines. wikipedia.org

Research has shown that adding isoamyl nitrite to diesel and biodiesel blends can lead to improved engine performance and reduced emissions. For instance, one study on a CRDI engine using a blend of mahua methyl ester and diesel found that the addition of iso-amyl nitrate (B79036) (IAN) as a cetane improver resulted in increased brake thermal efficiency and a decrease in brake specific fuel consumption. yildiz.edu.tr The study also noted reductions in hydrocarbon, carbon monoxide, and smoke emissions. yildiz.edu.tr

Impact of Iso-Amyl Nitrate (IAN) on Engine Performance and Emissions (Full Load Operation)

Parameter Change with 15% IAN Addition
Brake Thermal Efficiency (BTE) Increased by 11.36% yildiz.edu.tr
Brake Specific Fuel Consumption (BSFC) Decreased by 8.26% yildiz.edu.tr
Hydrocarbon (HC) Emissions Reduced by 16.32% yildiz.edu.tr
Carbon Monoxide (CO) Emissions Reduced by 23.56% yildiz.edu.tr
Smoke Emissions Reduced by 23.12% yildiz.edu.tr
Nitrogen Oxides (NOx) Emissions Increased by 13.62% yildiz.edu.tr
Carbon Dioxide (CO2) Emissions Increased by 19.89% yildiz.edu.tr

Role in Fragrance and Odorant Formulations

Trace amounts of isoamyl nitrite are sometimes added to perfumes. chemicalbook.comchemicalbook.comguidechem.com It is described as having a fruity odor. chakrachem.comchemicalbook.com Isoamyl alcohol, a precursor to isoamyl nitrite, is also used extensively in the flavor and fragrance industry. atamankimya.com

Q & A

Q. What are the standard laboratory protocols for synthesizing Isoamyl nitrate, and how can purity be ensured?

this compound is typically synthesized via esterification of isoamyl alcohol with nitric acid under controlled conditions. Key steps include:

  • Temperature control : Maintain reaction temperatures below 30°C to prevent runaway reactions .
  • Purification : Use fractional distillation to isolate the product, ensuring purity (>98%) via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
  • Safety : Avoid contact with oxidizing agents (e.g., chlorates, peroxides) and strong acids to prevent decomposition .

Q. What safety measures are critical when handling this compound in experimental settings?

  • Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile) and lab coats. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers away from light, heat, and incompatible substances (e.g., metals, strong bases) .
  • Emergency protocols : Provide eyewash stations and emergency showers. Monitor airborne concentrations using OSHA-approved methods (e.g., NIOSH 1606) .

Q. How should researchers design experiments to evaluate this compound’s stability under varying storage conditions?

  • Variables : Test temperature (4°C vs. 25°C), exposure to light, and container materials (glass vs. HDPE).
  • Analytical methods : Use high-performance liquid chromatography (HPLC) to quantify degradation products over time .
  • Reference standards : Compare results against EPA IRIS protocols for nitrate esters, which emphasize reproducibility via triplicate sampling .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, vapor pressure) of this compound across studies?

  • Methodological audit : Evaluate whether differences stem from measurement techniques (e.g., static vs. dynamic vapor pressure methods) .
  • Data validation : Cross-reference with authoritative databases (e.g., PubChem, EPA DSSTox) and ensure compliance with CLP/GHS classification criteria .
  • Meta-analysis : Apply PRISMA guidelines to systematically assess literature quality, excluding studies with inadequate experimental detail .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound degradation pathways?

  • GC-MS : Identify volatile degradation products (e.g., nitric oxide, aldehydes) with high sensitivity .
  • FTIR : Monitor functional group changes (e.g., nitrate ester bond cleavage) in real-time .
  • Stability studies : Couple spectroscopic data with kinetic modeling to predict shelf-life under environmental conditions .

Q. What computational approaches are suitable for predicting this compound’s reactivity in complex mixtures (e.g., with oxidizers or biological systems)?

  • DFT calculations : Model electron density and reaction pathways to predict interactions with oxidizing agents .
  • QSAR models : Corrogate toxicity data from structurally similar nitrates (e.g., amyl nitrite) to estimate ecotoxicological endpoints .
  • Molecular docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Methodological Considerations

  • Data reproducibility : Document all experimental variables (e.g., solvent purity, humidity) per EPA IRIS assessment criteria .
  • Conflict resolution : For contradictory results, conduct sensitivity analyses or replicate studies using standardized protocols .
  • Ethical compliance : Adhere to OSHA 1910.132 for PPE and ISO 17025 for analytical method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.